Product packaging for N-Cbz-2-amino-1,3-propanediol(Cat. No.:CAS No. 71811-26-2)

N-Cbz-2-amino-1,3-propanediol

Cat. No.: B153721
CAS No.: 71811-26-2
M. Wt: 225.24 g/mol
InChI Key: QHLPPMZRYNQWML-UHFFFAOYSA-N
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Description

N-Cbz-2-amino-1,3-propanediol is a useful research compound. Its molecular formula is C11H15NO4 and its molecular weight is 225.24 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO4 B153721 N-Cbz-2-amino-1,3-propanediol CAS No. 71811-26-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-(1,3-dihydroxypropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c13-6-10(7-14)12-11(15)16-8-9-4-2-1-3-5-9/h1-5,10,13-14H,6-8H2,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHLPPMZRYNQWML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30442111
Record name N-CBZ-2-AMINO-1,3-PROPANEDIOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71811-26-2
Record name N-CBZ-2-AMINO-1,3-PROPANEDIOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Context and Relationship to 2 Amino 1,3 Propanediol Serinol

N-Cbz-2-amino-1,3-propanediol is structurally derived from 2-amino-1,3-propanediol (B45262), commonly known as serinol. chemicalbook.comresearchgate.net Serinol itself is a prochiral amino alcohol that serves as a precursor in the synthesis of various fine chemicals and pharmaceuticals. chemicalbook.com The core structure of serinol features a central carbon atom bonded to an amino group, two hydroxymethyl groups (-CH2OH), and a hydrogen atom. This arrangement imparts chirality to the molecule when the amino group is substituted.

The introduction of the benzyloxycarbonyl (Cbz) group onto the nitrogen atom of serinol yields this compound. This transformation is a key step in harnessing the synthetic potential of serinol, as it protects the nucleophilic and basic amino group from participating in unwanted side reactions during subsequent synthetic manipulations. researchgate.net The resulting molecule, also referred to as N-Cbz-serinol, possesses a stable carbamate (B1207046) linkage.

Interactive Data Table: Structural and Physical Properties

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₄
Molecular Weight 225.24 g/mol
Density 1.255 g/cm³
Parent Compound 2-Amino-1,3-propanediol (Serinol) chemicalbook.com
CAS Number (Serinol) 534-03-2 nih.govnist.gov

Academic Significance As a Multifunctional Chiral Synthon

The significance of N-Cbz-2-amino-1,3-propanediol in academic and industrial research lies in its role as a multifunctional chiral synthon. A chiral synthon is a stereochemically pure building block used to introduce a specific chiral center into a target molecule. The presence of the Cbz-protected amine and two primary hydroxyl groups allows for a wide range of selective chemical transformations.

This strategic positioning of functional groups enables chemists to construct complex molecular architectures with a high degree of stereocontrol. For instance, the hydroxyl groups can be selectively oxidized, esterified, or converted into other functional groups, while the protected amine remains inert until its deprotection is desired. This versatility has led to its application in the synthesis of a variety of biologically active molecules and chiral ligands. aksci.comsigmaaldrich.com

Key Research Findings:

Asymmetric Synthesis: this compound and its derivatives are instrumental in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product. scispace.comresearchgate.net

Synthesis of Amino Alcohols: The compound serves as a precursor for the synthesis of more complex chiral amino alcohols, which are important structural motifs in many pharmaceuticals. sciencenet.cn

Enzymatic Reactions: Research has explored the use of enzymes, such as lipases, for the enantioselective acylation of this compound derivatives, further expanding its utility in creating enantiomerically pure compounds. researchgate.netresearchgate.net

Stereoselective Synthesis and Chiral Control

Enantioselective Preparation of N-Cbz-2-amino-1,3-propanediol Derivatives

The enantioselective synthesis of this compound derivatives often relies on the enzymatic desymmetrization of the prochiral starting material. Lipases, a class of enzymes, are particularly effective for this purpose. In this strategy, the enzyme selectively acylates one of the two primary hydroxyl groups of the propanediol (B1597323) backbone, creating a chiral monoester and leaving the other hydroxyl group free.

One prominent method is the lipase-catalyzed enantioselective acetylation. researchgate.net Research has demonstrated that using crude pig pancreatic lipase (B570770) (PPL) for the acetylation of this compound (also known as Cbz-serinol) can produce specific enantiomers with high purity. researchgate.netmdpi.com For instance, when the reaction is conducted using vinyl acetate (B1210297) as both the solvent and the acyl donor, the (2R)-monoacetate can be formed with an enantiomeric excess (ee) of 98%. mdpi.com Conversely, using a purified PPL preparation under different conditions can yield the (2S)-monoacetate with an ee of 100%. mdpi.com The choice of enzyme and reaction conditions is therefore critical in determining which enantiomer is produced.

Enantioselective Acetylation of Cbz-Serinol
Lipase SourceConditionsProductEnantiomeric Excess (ee)Reference
Crude Pig Pancreatic Lipase (PPL)Vinyl Acetate (Solvent/Acyl Donor)(2R)-monoacetate98% mdpi.com
Purified Pig Pancreatic Lipase (PPL)THF, Vinyl Acetate(2S)-monoacetate100% mdpi.com

Diastereoselective Transformations Involving the Chiral Center

Once a chiral center is established in a derivative of this compound, it can direct the stereochemical outcome of subsequent reactions, a process known as diastereoselective transformation. The existing stereocenter creates a chiral environment that favors the formation of one diastereomer over others.

A key example involves the diastereoselective cyclization of this compound derivatives to form oxazolidinones. These heterocyclic structures are important intermediates in their own right. For instance, substituted anti 2-amino-1,3-propanediols, prepared from Morita-Baylis-Hillman adducts, can be readily converted into 4-substituted oxazolidin-2-ones with high diastereoselectivity. scielo.br This transformation allows for the controlled synthesis of specific diastereomers that are valuable in drug development, such as intermediates for glycosidase inhibitors and antibiotics. scielo.br

The principle of diastereoselectivity is broadly applicable. For example, in the synthesis of substituted 2-amino-1,3-propanediols, a diastereoselective reductive amination of a 2-oxo-1,3-propanediol intermediate can yield the final product with a specific (anti) relative stereochemistry. scielo.br This control is crucial for building molecules with multiple, well-defined stereocenters.

Applications in Asymmetric Catalysis and Chiral Auxiliary Development

Derivatives of this compound are not only targets of synthesis but also tools for it. They can be converted into chiral auxiliaries—molecules that are temporarily incorporated into a substrate to direct the stereochemistry of a reaction, and then removed.

A prime example is the conversion of N-Cbz-(R)-2-amino-1,3-propanediol into (R)-(+)-3-(benzyloxycarbonyl)-4-oxazolidinecarboxylic acid. This derivative serves as a chiral auxiliary in asymmetric synthesis, providing a defined chiral environment that enhances the stereoselectivity of reactions to produce enantiomerically enriched nitrogen-containing compounds. Such auxiliaries are particularly valuable in the pharmaceutical industry where the biological activity of a drug can depend on a single enantiomer.

Furthermore, the structural framework of this compound makes it a candidate for the development of chiral ligands for asymmetric catalysis, where the ligand coordinates to a metal center and directs the stereochemical outcome of a catalyzed reaction. sci-hub.se

Chiral Pool Synthesis Derivations from Serine Equivalents

Chiral pool synthesis is a powerful strategy that utilizes readily available, enantiomerically pure natural products as starting materials for complex target molecules. researchgate.net Serine, a naturally occurring amino acid, is a common and effective chiral pool starting material due to its inherent chirality and functional groups. nih.gov

Because this compound is the direct reduction product of N-Cbz-serine, it is conceptually and practically a derivative from the serine chiral pool. The synthesis often begins with D- or L-serine, whose stereocenter is preserved throughout the reaction sequence. For example, D-serine methyl ester can be used as the starting point to synthesize key precursors for more complex molecules, leveraging the original chirality of serine to establish the stereochemistry in the final product. doi.org This approach avoids the need for asymmetric synthesis or chiral resolution, making it an efficient and atom-economical pathway to enantiopure this compound and its derivatives.

Advanced Derivatization and Reaction Pathways of N Cbz 2 Amino 1,3 Propanediol

Selective Functionalization of Hydroxyl Groups

The two primary hydroxyl groups of N-Cbz-2-amino-1,3-propanediol offer sites for selective functionalization, which is crucial for building more complex molecules. These transformations include oxidation to carbonyl compounds and substitution to form esters and ethers.

Oxidation Reactions

The selective oxidation of the hydroxyl groups in this compound can lead to the formation of corresponding aldehydes or carboxylic acids, which are valuable synthons. The outcome of the oxidation is highly dependent on the reagents and reaction conditions.

One notable method involves the use of a resin-supported bromine complex. The oxidation of polyfunctional 2-amino-1,3-propanediol (B45262) derivatives using a 717 anion-exchange resin-supported bromine has been investigated, showing that the nature of the nitrogen substituent influences the reaction's outcome. google.com For N-Cbz protected substrates, controlled oxidation can selectively target the primary hydroxyls.

Another common and effective method for the oxidation of primary alcohols to aldehydes is the Swern oxidation. This reaction utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, such as oxalyl chloride, followed by the addition of a hindered organic base like triethylamine (B128534). In the context of related polyol structures, Swern oxidation has been successfully employed to convert a primary hydroxyl group into an aldehyde, which can then undergo further reactions like Pinnick oxidation to afford the carboxylic acid. collectionscanada.gc.ca

Enzymatic oxidation presents a green and highly selective alternative. Engineered galactose oxidase (GOase) variants have demonstrated the ability to regioselectively oxidize the primary hydroxyl group of N-Cbz protected amino alcohols to the corresponding aldehydes under mild, aqueous conditions. chemicalbook.com While specifically demonstrated on the constitutional isomer N-Cbz-3-amino-1,2-propanediol, this methodology highlights the potential for biocatalytic approaches in the selective oxidation of this compound.

Table 1: Selected Oxidation Methods for this compound Analogues

Reagent/SystemProduct TypeKey FeaturesReference
Resin-Supported BromineAldehyde/Acylated ProductProduct depends on N-substituent; selective oxidation. google.com
Swern Oxidation (DMSO, Oxalyl Chloride, TEA)AldehydeMild conditions, high yield for primary alcohols. collectionscanada.gc.ca
Galactose Oxidase (GOase) VariantsAldehydeHigh regioselectivity, environmentally benign aqueous system. chemicalbook.com

Substitution Reactions (e.g., Esterification, Etherification)

The hydroxyl groups of this compound can be readily converted into esters and ethers, which can serve as protecting groups or introduce new functionalities.

Esterification: Esterification is a common transformation, often used to create prodrugs or to differentiate the two hydroxyl groups. Lipases are frequently used for the enantioselective acylation (a form of esterification) of prochiral 2-amino-1,3-propanediol derivatives. For instance, the enzymatic acetylation of N-Cbz-2-alkyl-2-amino-1,3-propanediols with an immobilized lipoprotein lipase (B570770) from Pseudomonas sp. can afford the corresponding mono-acetoxy derivatives with high enantiomeric excess. mdpi.com The desymmetrization of this compound (Cbz-serinol) itself via acetylation mediated by pig pancreatic lipase has also been reported. organic-chemistry.org

Chemical methods are also widely employed. Conventional esterification can be achieved by reacting the diol with an acid chloride or anhydride (B1165640) in the presence of a base, or with a carboxylic acid using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). These methods have been used to prepare amino acid esters of similar polyol structures, which are valuable as antiviral agents. google.comresearchgate.net

Etherification: Etherification of the hydroxyl groups, such as benzylation, is a common strategy to protect them during multi-step syntheses. The Williamson ether synthesis is a standard method, involving the deprotonation of the hydroxyl group with a strong base like sodium hydride (NaH) to form an alkoxide, which is then reacted with an alkyl halide (e.g., benzyl (B1604629) bromide). In related N-Cbz protected amino diols, this method has been used to prepare O-benzyl ethers, demonstrating its applicability.

Table 2: Example Substitution Reactions for this compound and Analogues

ReactionReagentsProductReference
Enzymatic AcetylationLipase (e.g., from Pseudomonas sp.), Acyl Donor (e.g., Vinyl Acetate)Mono-acetylated Ether mdpi.com
Amino Acid EsterificationN-protected Amino Acid, DCC, DMAPAmino Acid Ester researchgate.net
Benzylation (Etherification)NaH, Benzyl BromideBenzyl Ether

Deprotection Strategies of the Cbz Group

Catalytic Hydrogenolysis

Catalytic hydrogenolysis is the most common and generally mildest method for Cbz group removal. nih.gov The reaction involves a palladium catalyst, typically palladium on activated carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pd(OH)₂), and a hydrogen source. beilstein-journals.org The Cbz group is cleaved to yield the free amine, toluene, and carbon dioxide. researchgate.net

Various hydrogen donors can be used, including hydrogen gas (H₂), formic acid, ammonium (B1175870) formate, and cyclohexadiene. nih.gov When using hydrogen donors other than H₂, the process is often referred to as catalytic transfer hydrogenation. A modern application of this method involves using a continuous flow reactor, such as an H-Cube Pro™, which allows for safe and efficient hydrogenation with in-situ hydrogen generation.

Table 3: Common Conditions for Cbz Deprotection by Catalytic Hydrogenolysis

CatalystHydrogen SourceSolventKey FeaturesReference
10% Pd/CH₂ gasMethanol, Ethanol (B145695), Ethyl Acetate (B1210297)Standard, widely used conditions. researchgate.net
20% Pd(OH)₂/C (Pearlman's catalyst)H₂ gasMethanol, EthanolOften more effective; useful for removing O-benzyl groups simultaneously. beilstein-journals.org
Pd/CAmmonium Formate or Formic AcidMethanolCatalytic transfer hydrogenation; avoids use of H₂ gas. nih.gov
10% Pd/CaCO₃H₂ (in-situ, flow reactor)MethanolRapid, controlled process using flow chemistry.

Acidic Deprotection Methods

While the Cbz group is stable to mild acidic conditions, it can be cleaved by strong acids. This method is less common than hydrogenolysis due to the harsh conditions required, which may not be compatible with other acid-sensitive functional groups in the molecule. Reagents capable of cleaving the Cbz group include strong acids like hydrogen bromide (HBr) in acetic acid and trimethylsilyl (B98337) iodide (TMSI). nih.govresearchgate.net Another reported method uses aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which can offer good functional group tolerance. google.com The mechanism involves protonation of the carbamate (B1207046) followed by nucleophilic attack (e.g., by bromide) and subsequent decarboxylation. researchgate.net

Cyclization Reactions for Heterocyclic Scaffolds

The 1,3-diol and amino functionalities of this compound make it an excellent precursor for the synthesis of various heterocyclic scaffolds, which are prevalent in medicinal chemistry.

One common cyclization involves the reaction of the diol system with an acetone (B3395972) equivalent, such as 2,2-dimethoxypropane (B42991), in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH). This reaction forms a protected six-membered ring known as a 1,3-dioxane. collectionscanada.gc.ca This transformation is often used to protect the diol moiety during other synthetic steps.

Another important cyclization strategy involves both the amino and one of the hydroxyl groups to form five-membered oxazolidinone rings. For example, treating the N-Cbz protected amino alcohol with reagents like triphosgene (B27547) or dimethyl carbonate can induce cyclization to yield the corresponding oxazolidin-2-one. These heterocyclic structures are valuable chiral building blocks for further synthetic elaboration.

The derivatized diol can also be a precursor to more complex heterocyclic systems. For instance, after modification of the hydroxyl groups, the core structure can be elaborated and cyclized to form scaffolds like dihydropyridones, although this often involves multiple synthetic steps.

Formation of Functional Cyclic Carbonate Monomers

This compound serves as a key precursor for the synthesis of functional six-membered cyclic carbonate monomers. rsc.org These monomers are of significant interest for creating biodegradable polymers through ring-opening polymerization. The general approach involves an intramolecular cyclization of the two hydroxyl groups.

The synthesis is typically achieved by reacting the diol with a carbonyl-inserting reagent. A common and efficient method is the transesterification reaction with diethyl carbonate, often mediated by a base like sodium hydride. nih.gov This phosgene-free method is environmentally friendly and scalable. nih.gov The first step involves the formation of an alkoxide with the base, which then attacks the diethyl carbonate. An intramolecular condensation follows, leading to the formation of the six-membered ring and the release of ethanol. This process can be driven to high conversion by removing the ethanol byproduct. nih.gov

Alternatively, other cyclizing agents such as triphosgene or dimethyl carbonate can be employed, usually in a suitable solvent like tetrahydrofuran (B95107) (THF). The presence of the Cbz-protected amine at the C5 position of the resulting carbonate ring (5-(benzyloxycarbonyl)amino-1,3-dioxan-2-one) provides a functional handle for further modifications or influences the properties of the resulting polymers. researchgate.net

Table 1: Synthesis of Cyclic Carbonates from 1,3-Diols

Starting Diol Type Reagents Conditions Product Yield Reference
1,3-Propanediols Diethyl Carbonate, Sodium Hydride Solvent-free, elevated temperature 6-membered cyclic carbonate 70-90% nih.gov
N-Cbz-(R)-2-amino-1,3-propanediol Triphosgene or Dimethyl Carbonate Tetrahydrofuran (THF), 0–25°C, 6–24 hours N-Cbz protected cyclic carbonate Not specified
2-amino-1,3-propane diols (functionalized) Various electrophiles, then cyclization Two-step process Functional aliphatic six-membered cyclic carbonate monomers Not specified rsc.org

Synthesis of Oxazolidines and Related Heterocyclic Systems

The 1,2-amino alcohol moiety within the this compound structure is a key feature that enables its conversion into five-membered heterocyclic systems, specifically oxazolidines. This transformation is typically accomplished through a condensation reaction with an aldehyde or a ketone. polimi.itbeilstein-journals.org

The reaction involves the Cbz-protected nitrogen atom and one of the adjacent hydroxyl groups. When reacted with an aldehyde, such as formaldehyde (B43269) or benzaldehyde, a regioselective ring closure occurs to form the corresponding N-Cbz-oxazolidine derivative. beilstein-journals.org For example, treatment with formaldehyde yields an N-Cbz-5-hydroxymethyloxazolidine. beilstein-journals.org The reaction proceeds via the formation of a hemiaminal intermediate, followed by intramolecular cyclization under mild conditions. organic-chemistry.org

The choice of the carbonyl compound (aldehyde or ketone) and the reaction conditions can influence the selectivity and yield of the oxazolidine (B1195125) product. polimi.it This pathway is significant as the resulting oxazolidine ring can serve as a protective group for the 1,2-amino alcohol functionality or as a stereochemical controller in subsequent asymmetric syntheses.

Table 2: Synthesis of Oxazolidines from 2-Amino-1,3-diols

Amino Diol Derivative Carbonyl Reagent Conditions Product Reference
Pinane-based 2-amino-1,3-diol Formaldehyde Room temperature Pinane-fused oxazolidine beilstein-journals.org
Pinane-based 2-amino-1,3-diol Benzaldehyde Not specified Pinane-fused oxazolidine beilstein-journals.org
2-amino-1,3-propandiol (Serinol) Aldehydes or Ketones Solvent and catalyst-free 1,3-Oxazolidines polimi.it
(1S,2S)-2-amino-1-phenyl-1,3-propanediol 2-Pyridinecarboxaldehyde Not specified Oxazolidine mixture epa.gov

Formation of N-Substituted Amino-s-triazines and Melamines

This compound can be used to synthesize highly functionalized N-substituted amino-s-triazines and melamines (2,4,6-triamino-s-triazines). researchgate.net This synthetic route leverages the sequential and controlled reaction of amine nucleophiles with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). orgsyn.org

A crucial initial step for this pathway is the removal of the Cbz protecting group via methods like catalytic hydrogenation to liberate the primary amine, yielding 2-amino-1,3-propanediol (serinol). The resulting free amine can then act as a nucleophile to displace the chlorine atoms on the s-triazine ring. researchgate.net

The substitution reaction is highly controllable due to the decreasing reactivity of the triazine ring after each substitution. The first chlorine atom can be displaced at low temperatures (e.g., 0°C), the second requires ambient temperatures, and the third substitution typically necessitates heating (e.g., above 80°C). orgsyn.org This stepwise reactivity allows for the precise and iterative synthesis of unsymmetrically substituted chlorodiamino-s-triazines or fully substituted melamines. researchgate.netorgsyn.org By reacting serinol with cyanuric chloride, the diol functionality is incorporated into the triazine structure, creating complex building blocks for applications ranging from medicinal chemistry to dendrimer synthesis. researchgate.netmdpi.com

Table 3: Stepwise Substitution of Cyanuric Chloride with Amines

Step Reactant Temperature Product Reference
1st Substitution Amine Nucleophile 0°C Monosubstituted dichloro-s-triazine orgsyn.org
2nd Substitution Amine Nucleophile Ambient Temperature Disubstituted monochloro-s-triazine orgsyn.org
3rd Substitution Amine Nucleophile > 80°C Trisubstituted s-triazine (Melamine) orgsyn.org

Role As a Versatile Building Block in Complex Molecule Synthesis

Synthesis of Sphingolipid Analogues and Related Biologically Active Molecules

The structural resemblance of N-Cbz-2-amino-1,3-propanediol to the sphingosine (B13886) backbone makes it an invaluable precursor for the synthesis of sphingolipid analogues and other biologically active molecules. beilstein-journals.orgnih.gov Sphingolipids are a class of lipids that play crucial roles in cell signaling and membrane structure. chemicalbook.com Consequently, synthetic analogues are of great interest for therapeutic applications, including cancer treatment. nih.govresearchgate.net

N-acylated derivatives of serinol, which can be prepared from this compound after deprotection, have been synthesized and investigated as ceramide mimics. For instance, N-palmitoyl-2-amino-1,3-propanediol has been shown to induce apoptosis in neuroblastoma cells, highlighting the potential of these synthetic analogues in cancer therapy. researchgate.net The synthesis of such analogues often involves the acylation of the amino group of 2-amino-1,3-propanediol (B45262) with a long-chain fatty acid. nih.gov

The synthesis of sphingosine and its stereoisomers can also be achieved using strategies that may involve intermediates structurally related to this compound. google.com These synthetic routes often focus on the stereoselective construction of the 2-amino-1,3-diol moiety, a key structural feature shared with this compound. beilstein-archives.org

Construction of Nitrogen-Containing Heterocycles

This compound serves as a valuable starting material for the synthesis of various nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and biologically active compounds. polimi.it The presence of both amino and hydroxyl functionalities allows for a range of cyclization strategies to form rings of different sizes and functionalities.

One common application is the synthesis of oxazolidine (B1195125) derivatives. For example, this compound can be cyclized to form oxazolidin-2-ones. A study demonstrated the synthesis of these heterocycles from amino alcohols and carbon disulfide under microwave irradiation, offering a significant rate enhancement compared to conventional methods. The resulting oxazolidine ring can act as a chiral auxiliary in subsequent stereoselective reactions.

Furthermore, derivatives of 2-amino-1,3-propanediol can be utilized in the synthesis of more complex heterocyclic systems like piperidines. nih.gov The synthesis of substituted piperidines can be achieved through various methods, including intramolecular cyclization strategies where the amino and hydroxyl groups of the propanediol (B1597323) backbone play a crucial role in forming the heterocyclic ring. nih.gov

Table 1: Synthesis of Nitrogen-Containing Heterocycles from this compound Derivatives

Starting MaterialReagents and ConditionsProductYieldReference
N-Cbz-(R)-2-amino-1,3-propanediolCarbon disulfide, triethylamine (B128534), microwave (120–150°C, 15–30 min)Oxazolidin-2-one derivative89%
(R)-Serine methyl ester or (R)-2-amino-1,3-propanediol1. Benzyl (B1604629) chloroformate, triethylamine 2. Triphosgene (B27547) or dimethyl carbonate, THF (0–25°C, 6–24 h)(R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid-

Incorporation into Peptide and Peptidomimetic Structures

The Cbz protecting group on the amino functionality of this compound makes it a valuable building block in peptide synthesis. This protecting group is stable under various reaction conditions used for peptide bond formation and can be selectively removed, typically by hydrogenolysis, to liberate the free amine for further elongation of the peptide chain.

Beyond standard peptide synthesis, this compound and its derivatives are utilized in the construction of peptidomimetics. These are molecules that mimic the structure and function of natural peptides but often have improved properties such as enhanced stability and bioavailability. nih.gov The diol functionality of the propanediol backbone can be used to introduce conformational constraints or additional functional groups that are not present in natural amino acids.

For instance, the incorporation of building blocks derived from diaminopropionic acid, a close structural relative of 2-amino-1,3-propanediol, has been used to create novel peptidomimetics. researchgate.net These strategies allow for the modification of the peptide backbone, leading to molecules with tailored biological activities. The principles applied in these syntheses can be extended to derivatives of this compound to generate a wide array of peptidomimetic structures.

Application in the Synthesis of Alpha, Alpha-Disubstituted Alpha-Amino Acids

This compound and its derivatives are instrumental in the asymmetric synthesis of alpha,alpha-disubstituted alpha-amino acids. These non-proteinogenic amino acids are of significant interest as they can induce specific secondary structures in peptides and often exhibit interesting biological activities. nih.govchim.it

Derivatives of 2-amino-1,3-propanediol can serve as chiral auxiliaries, guiding the stereoselective introduction of substituents at the alpha-position of an amino acid precursor. clockss.org For example, chiral oxazolidinones derived from this compound can be used to control the stereochemistry of alkylation reactions. researchgate.net

A notable example is the synthesis of (O,O-isopropylidene-α-(hydroxymethyl)serine derivative, a six-membered ring quaternary heterocyclic amino acid, from 2-amino-2-hydroxymethyl-1,3-propanediol. chim.it This multi-step synthesis involves protection of the diol and amino groups, followed by oxidation and further transformations to yield the desired alpha,alpha-disubstituted amino acid. chim.it Such synthetic strategies showcase the utility of the 2-amino-1,3-propanediol scaffold in creating sterically demanding and stereochemically complex amino acid derivatives.

Table 2: Synthesis of an α,α-Disubstituted α-Amino Acid from a 2-Amino-1,3-propanediol Derivative

PrecursorKey Synthetic StepsFinal ProductOverall YieldReference
2-Amino-2-hydroxymethyl-1,3-propanediol1. Reaction with 2,2-dimethoxypropane (B42991) and pTsOH 2. Cbz protection of the amino group 3. Swern oxidation 4. Pinnick oxidationCbz-Hms(Ipr)-OHExcellent chim.it

Applications in Medicinal Chemistry Research

Precursors for Pharmaceutical Intermediates

The protected nature of the amino group in N-Cbz-2-amino-1,3-propanediol makes it an ideal starting material for multi-step syntheses of complex molecules, preventing unwanted side reactions.

This compound is a valuable precursor in the synthesis of ceramide analogs. Ceramides (B1148491) are a class of lipid molecules that are central to cellular signaling pathways, regulating processes such as cell growth, differentiation, and apoptosis (programmed cell death). chemicalbook.com By N-acylating serinol (the deprotected form of this compound), researchers can create structural mimics of natural ceramides. nih.gov For instance, N-palmitoylated serinol has been shown to increase the concentration of endogenous ceramide and induce apoptosis in neuroblastoma cells. nih.gov These synthetic analogs are crucial tools for studying the intricate roles of ceramides in cellular function and for developing potential cancer therapeutics. nih.govresearchgate.net

A two-step enzymatic process using immobilized Candida antarctica lipase (B570770) B has been developed for the synthesis of pseudo-ceramides. This process involves the selective N-acylation of 3-amino-1,2-propanediol (B146019), a related compound, followed by O-acylation to produce N,O-diacyl 3-amino-1,2-propanediol-type pseudo-ceramides. chemicalbook.com

One of the most significant industrial applications of 2-amino-1,3-propanediol (B45262) (serinol), for which this compound is a key intermediate, is in the production of non-ionic X-ray contrast agents like Iopamidol. chemicalbook.comgoogle.com These agents are used in medical imaging to enhance the visibility of internal body structures. chemicalbook.com The synthesis of Iopamidol involves the amidation of 5-hydroxy-2,4,6-triiodo-1,3-benzenedicarboxylic acid with 2-amino-1,3-propanediol. patsnap.com The use of the Cbz-protected form allows for controlled reactions during the complex synthesis of these large molecules. google.com

IntermediateApplicationKey Synthesis Step
This compoundCeramide AnalogsN-acylation of the corresponding amine (serinol)
2-amino-1,3-propanediolIopamidol (X-ray Contrast Agent)Amidation with a triiodinated benzene (B151609) derivative

Derivatives of 2-amino-1,3-propanediol are precursors for drugs used in pain management. chemicalbook.com Furthermore, a series of 2-substituted 2-aminopropane-1,3-diols have been synthesized and evaluated for their immunosuppressive effects. nih.gov A notable example is FTY720 (Fingolimod), an immunosuppressive drug structurally simplified from myriocin, which was developed from 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride. nih.gov The synthesis of such compounds often benefits from the use of protected intermediates like this compound to achieve the desired chemical modifications. researchgate.net

Investigation of Biological Activity and Molecular Mechanisms

Beyond its role as a synthetic precursor, this compound and its derivatives are instrumental in studying fundamental biological processes at the molecular level.

N-acylated serinols, which are derivatives of 2-amino-1,3-propanediol, can act as ceramide mimics and induce apoptosis in cancer cells. nih.gov Research on neuroblastoma cells has shown that N-palmitoylated serinol (C16-serinol) can trigger apoptosis, a process at least partially mediated by the activation of protein kinase C zeta (PKCζ). nih.gov Affinity chromatography experiments have identified that C16-serinol can directly activate PKCζ, among other serine/threonine-specific protein kinases. nih.gov The activation of specific protein kinases is a known mechanism for inducing apoptosis in cancer cells. nih.govmdpi.com For instance, the activation of protein kinase G (PKG) has been shown to be sufficient to induce apoptosis in colon cancer cells. nih.gov Similarly, panaxynol (B1672038) and panaxydol (B150440) induce apoptosis in human promyelocytic leukemia HL60 cells through the proteolytic activation of PKCδ. mdpi.com

Compound/DerivativeCancer Cell LineMechanism of Apoptosis Induction
N-palmitoylated serinol (C16-serinol)NeuroblastomaActivation of Protein Kinase C zeta (PKCζ) nih.gov
Panaxynol and PanaxydolHuman promyelocytic leukemia HL60Proteolytic activation of Protein Kinase C delta (PKCδ) mdpi.com
Picropodophyllotoxin (PPT)Human colorectal cancer HCT116Activation of p38 MAPK signaling pathway jmb.or.kr

Derivatives of 2-amino-1,3-propanediol, such as sphingosines and ceramides, are central players in cellular signaling. chemicalbook.com Sphingosine (B13886), an acylated serinol derivative, and its N-acylated counterpart, ceramide, act as second messengers in eukaryotes, regulating a multitude of cellular processes including cell growth, stress response, and apoptosis. chemicalbook.com The sphingolipid rheostat, a balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P), is a critical determinant of cell fate. mdpi.com By synthesizing and studying derivatives of this compound, researchers can probe and modulate these intricate signaling pathways, offering insights into various diseases and potential therapeutic interventions. nih.gov

Applications in Materials Science and Polymer Chemistry

Polymer Synthesis and Functional Polymer Design

The primary application of N-Cbz-2-amino-1,3-propanediol in polymer science is as a precursor for the synthesis of functional monomers, particularly cyclic carbonates. These monomers are crucial for producing biodegradable polymers through ring-opening polymerization (ROP), a method favored for creating materials with controlled properties for biomedical applications like drug delivery and tissue engineering scaffolds. rsc.org

A general and effective two-step strategy has been developed for synthesizing functional aliphatic six-membered cyclic carbonate monomers from 2-amino-1,3-propane diol derivatives. rsc.orgresearchgate.netibm.com

Functionalization: The amino group is chemo-selectively reacted with a variety of electrophiles to create a functional diol intermediate. rsc.orgresearchgate.net

Cyclization: The intermediate diol is then cyclized in an intramolecular fashion to yield the functional cyclic carbonate monomer. rsc.orgresearchgate.net

This approach is notable for its ability to concurrently install two distinct functional groups into the monomer structure. rsc.orgresearchgate.net Selected monomers produced via this method have been successfully polymerized using organo-catalytic ROP to create well-defined homopolymers and copolymers. researchgate.net Furthermore, by using a related monomer protected with a t-butoxycarbonyl (tBoc) group, polymers containing primary amine functionalities can be readily accessed through post-polymerization acidolysis. rsc.orgresearchgate.net

Beyond cyclic carbonates, protected serinol derivatives are utilized in synthesizing other functional polymers. For instance, linear biodegradable polyesters featuring controlled numbers of amino side chains have been synthesized through the enzymatic polymerization of divinyl adipate (B1204190), 1,3-propanediol (B51772), and N-Boc-2-amino-1,3-propanediol. elsevierpure.com The use of the protecting group on the amine is critical as it prevents branching reactions during polymerization, ensuring a linear polymer architecture. elsevierpure.com Subsequent deprotection under acidic conditions yields a functional polyester (B1180765) with pendant amino groups. elsevierpure.com

In the field of polypeptide synthesis, the Cbz group is a common protecting group for the side-chain amine of amino acids like lysine. mdpi.comnih.gov These protected amino acids are converted into N-carboxyanhydrides (NCAs), which then undergo ring-opening polymerization to form functional polypeptides with complex architectures. mdpi.comnih.gov

Table 1: Research Findings in Polymer Synthesis using Serinol Derivatives

Polymer Type Monomer(s) Polymerization Method Key Finding Reference(s)
Biodegradable Polycarbonates Functional cyclic carbonates from serinol derivatives Organo-catalytic Ring-Opening Polymerization (ROP) Versatile synthesis of monomers allows for functional polymers with controlled degradation rates. rsc.orgresearchgate.net
Linear Polyesters with Amino Groups Divinyl adipate, 1,3-propanediol, N-Boc-2-amino-1,3-propanediol Enzymatic Polymerization The introduction rate of the amino-functional monomer can be well-controlled, and the protecting group prevents polymer branching. elsevierpure.com
Polypeptides N-carboxyanhydrides (NCAs) from Cbz-protected amino acids Ring-Opening Polymerization (ROP) Cbz protection enables the synthesis of well-defined polypeptides and complex polymer architectures. mdpi.comnih.gov

Modification of Polymer Properties (e.g., Solubility, Stability)

The incorporation of this compound and its derivatives into polymers significantly modifies their physicochemical properties, such as solubility, crystallinity, and thermal stability. The Cbz group itself can enhance the solubility and stability of the monomer within specific biological or organic systems.

A key strategy involves the post-polymerization removal of the protecting group to unmask the primary amine. These newly introduced amino groups can dramatically alter the properties of the polymer.

Solubility and Hydrophilicity: The presence of pendant amino groups significantly increases the hydrophilicity of polyesters. elsevierpure.com Research on poly(1,3-propylene-co-2-amino-1,3-propylene adipate) copolymers demonstrated that increasing the content of the amino-functional monomer leads to higher hygroscopicity. elsevierpure.com Copolymers with 50 mol% and 100 mol% of the amino-containing unit absorbed 3.9 wt% and 8.1 wt% of water, respectively, eventually achieving water solubility. elsevierpure.com The parent compound, serinol, is also noted for its use in polymer formulations to increase the solubility of other components and enhance solution stability. chemicalbook.com

Crystallinity: The random incorporation of amino-functional units can disrupt the regular chain packing of a semi-crystalline polymer. elsevierpure.com For example, the introduction of 2-amino-1,3-propylene adipate units into the poly(1,3-propylene adipate) (PPA) backbone disrupts its crystallinity, rendering the resulting functional copolymers amorphous. elsevierpure.com

Thermal Properties: The introduction of functional groups capable of strong intermolecular interactions, such as hydrogen bonding from amino groups, can affect the thermal properties of the polymer. The glass transition temperature (Tg) of the aforementioned amino-functional copolyesters was found to increase with a higher content of the 2-amino-1,3-propylene adipate (APA) unit, reaching -0.4 °C at 100 mol% APA due to intermolecular hydrogen bonding. elsevierpure.com

Table 2: Impact of Amino Group Introduction on Polyester Properties

Property Polymer System Observation Underlying Cause Reference(s)
Hygroscopicity Poly(1,3-propylene-co-2-amino-1,3-propylene) adipate Increased water absorption with higher amino group content, leading to water solubility. Increased hydrophilicity from polar amino groups. elsevierpure.com
Crystallinity Poly(1,3-propylene-co-2-amino-1,3-propylene) adipate Disruption of crystallinity; copolymers are amorphous. Random incorporation of amino groups disrupts polymer chain regularity. elsevierpure.com
Glass Transition Temperature (Tg) Poly(1,3-propylene-co-2-amino-1,3-propylene) adipate Tg increases with higher content of the amino-functional monomer. Increased intermolecular hydrogen bonding. elsevierpure.com

Role in the Synthesis of Multifunctional Polymer Initiators (e.g., for Poly(lactic acid))

This compound is a valuable molecule for designing multifunctional initiators for various polymerization techniques, including the synthesis of poly(lactic acid) (PLA). Its structure contains two hydroxyl groups, which can act as initiating sites for ring-opening polymerization (ROP), and a protected amine that can be used for later functionalization.

In the synthesis of PLA via ROP of lactide, the reaction is typically initiated by a compound containing hydroxyl groups. mdpi.comnih.gov The initiator plays a crucial role in determining the final polymer architecture. This compound, with its two hydroxyl groups, can act as a bifunctional initiator, allowing for the growth of two polymer chains from a single molecule. This is a common strategy for producing block copolymers and other advanced architectures. sigmaaldrich.com

Research has shown that 2-benzyloxycarbonylamino-1,3-propanediol (an alternative name for the compound) has been used as a trifunctional initiator (counting the protected amine as a potential functional site) for the synthesis of (PEO-b-PBLG)2(PBLG)2 miktoarm star copolymers. nih.gov In this context, the hydroxyl groups initiate the ROP of the N-carboxyanhydride monomer. nih.gov

The general utility of aminoalcohols as initiators for the living ROP of NCAs has been demonstrated, highlighting the importance of this class of compounds in creating well-defined polypeptides. nih.gov Similarly, in the ROP of lactide catalyzed by tin(II) octoate, hydroxyl-containing compounds act as co-initiators. nih.gov For example, poly(propylene adipate) diols have been used as macroinitiators to synthesize PLA-co-PPAd block copolymers. nih.gov The two hydroxyl groups on this compound allow it to function as a small-molecule analogue, initiating the polymerization of lactide to form PLA chains with a central functional group derived from the initiator.

Fundamental Biochemical and Mechanistic Studies

Involvement in Biosynthetic Pathways (e.g., Phospholipid, Neurotransmitter, Sphingolipid Biosynthesis)

While N-Cbz-2-amino-1,3-propanediol itself is a synthetic compound not directly involved in natural biosynthetic pathways, its core structure, serinol, is a significant biological building block. chemicalbook.com The Cbz-protected form is instrumental in synthesizing derivatives to study these pathways.

Phospholipid Biosynthesis : Serinol is a crucial precursor in the biosynthesis of phospholipids, which are fundamental components of all cell membranes. chemicalbook.com It contributes to the formation of phosphatidylserine, thereby playing a role in maintaining the structural integrity and fluidity of cell membranes, which is essential for proper cell signaling and molecular transport. chemicalbook.com

Neurotransmitter Synthesis : Research indicates that serinol serves as a building block for certain neurotransmitters. chemicalbook.com For instance, it is implicated in the synthesis of serotonin, a key neurotransmitter that regulates mood, sleep, and appetite. chemicalbook.com This highlights the importance of the serinol backbone in neurological functions. chemicalbook.com

Sphingolipid Biosynthesis : Serinol is deeply involved in the metabolism of sphingolipids, a class of lipids critical for cell signaling and recognition. chemicalbook.com Natural derivatives of serinol, such as sphingosine (B13886) and its N-acylated form, ceramide, act as central second messengers in eukaryotes, regulating processes like cell growth, apoptosis, and stress response. chemicalbook.com The synthesis of these crucial molecules often begins with the condensation of serine (a structurally similar amino acid) and palmitoyl-CoA, a pathway well-described in organisms like the yeast Saccharomyces cerevisiae. chemicalbook.com this compound is used to synthesize ceramide analogs to study their potential biological activities.

Enzymatic Transformations of Serinol and its Derivatives

The N-Cbz protecting group allows for specific enzymatic modifications on other parts of the molecule, particularly the hydroxyl groups. Lipases, for example, are widely used for the kinetic resolution of racemic mixtures of serinol derivatives.

One study reported the desymmetrization of this compound through an acetylation reaction mediated by pig pancreatic lipase (B570770) (PPL). mdpi.com This enzymatic process allows for the selective synthesis of chiral monoacetate derivatives, which are valuable intermediates for pharmacologically active compounds. mdpi.com In such enzymatic transformations, the choice of enzyme and reaction conditions, including the solvent, is critical to achieving high enantioselectivity. mdpi.com For instance, the resolution of related amino alcohol precursors for the drug Paclitaxel has been achieved with high efficiency using lipase from Burkholderia cepacia. mdpi.com These enzymatic strategies represent an environmentally friendly alternative to conventional chemical methods for producing single-isomer chiral drugs. mdpi.com

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods are indispensable for understanding the structural features, stability, and reactivity of molecules like this compound at a molecular level.

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to predict molecular geometries, relative energies of different conformations, and electronic properties. physchemres.orgnih.gov For the closely related parent molecule, 1,3-propanediol (B51772), extensive quantum chemical calculations have been performed to analyze its conformational landscape. nih.gov

These studies reveal that the molecule can exist in numerous conformations due to rotation around its single bonds. nih.gov Calculations at the MP2/aug-cc-pVDZ level of theory identified 22 distinct conformers for 1,3-propanediol in a vacuum. nih.gov The introduction of an implicit aqueous solvent model (PCM) was found to reduce the energy differences between these conformers. nih.gov Such computational analyses provide fundamental insights into the molecule's flexibility and the influence of its environment on its structure, which are crucial for understanding its interactions in biological systems. nih.govmdpi.com

Interactive Data Table: Relative Energies of 1,3-Propanediol Conformers

This table presents the relative energies for various conformers of 1,3-propanediol, calculated in a vacuum at the MP2/aug-cc-pVDZ level. The energies (ΔE) are given in kJ/mol relative to the most stable conformer.

Conformation FamilyDesignated ConformationRelative Energy (ΔEel) in Vacuum (kJ/mol)
GGtGGg0.00
GGgGGg0.08
GGtGGt2.50
GTtGTg3.51
GTgGTg3.59
TGgTGt3.59
TTtTTt7.23
TTgTTt7.94
GG'tGG'g'10.74
GG'gGG'g'10.74
GG'tGG't12.72
TG'gTG'g13.56
GT'tGT'g13.56
G'GtG'Gt15.65
G'Tg'G'Tt16.51
Data sourced from quantum chemical calculations on 1,3-propanediol. nih.gov

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for detecting and characterizing molecules or molecular fragments with unpaired electrons, such as free radicals, which often occur as transient intermediates in chemical reactions. libretexts.orgethz.ch While direct EPR studies on this compound are not prominently documented, the technique is highly relevant for investigating potential reaction mechanisms involving its derivatives.

For example, oxidation reactions involving the amino group (after deprotection of the Cbz group) or other parts of the serinol backbone could generate radical intermediates. EPR spectroscopy could be used to detect these species, providing evidence for a specific reaction pathway. srce.hr Studies on other amino-containing compounds, such as the pyridoindole derivative stobadine, have successfully used EPR to detect the formation of nitroxide radicals upon oxidation, confirming the involvement of the amino group in the reaction. srce.hr Spin trapping techniques, where a "spin trap" molecule reacts with a short-lived radical to form a more stable radical detectable by EPR, further enhance the utility of this method for studying reaction mechanisms. srce.hr

Analytical Methodologies for Optical Purity Determination

Chromatographic Techniques for Enantioseparation (e.g., HPLC with Chiral Derivatization)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the enantioseparation of chiral molecules. For compounds like N-Cbz-2-amino-1,3-propanediol, this can be achieved through either direct or indirect methods.

The indirect method involves the pre-column derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated on a standard achiral stationary phase, such as a C18 column. nih.gov A common strategy for amino alcohols involves derivatization of the amino group. For instance, Marfey's reagent can be used for the derivatization of amino groups, while chiral reagents like (1R, 2R)- or (1S, 2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol are employed for derivatizing carboxyl groups in other molecules. researchgate.net

A key application related to this compound (Cbz-serinol) is found in enzymatic kinetic resolution. In one study, the prochiral Cbz-serinol underwent desymmetrization via an acetylation reaction catalyzed by pig pancreatic lipase (B570770) (PPL). researchgate.net The resulting monoacetate products, (R)- and (S)-N-Cbz-3-acetoxy-2-aminopropan-1-ol, are enantiomers whose relative quantities must be determined chromatographically to assess the enantioselectivity of the enzymatic process. The study revealed that the choice of enzyme preparation (crude vs. purified) and reaction conditions dramatically influenced which enantiomer was produced in excess. researchgate.net

Table 1: Research Findings on Enzymatic Acetylation of Cbz-Serinol

CatalystAcyl Donor/SolventProduct in ExcessEnantiomeric Excess (ee)Reference
Crude Pig Pancreatic Lipase (PPL)Vinyl Acetate (B1210297) / Tetrahydrofuran (B95107)(2S)-monoacetate (initially), (2R)-monoacetate (prolonged reaction)Not specified researchgate.net
Crude Pig Pancreatic Lipase (PPL)Vinyl Acetate (as solvent and donor)(2R)-monoacetate98% researchgate.net
Purified Pig Pancreatic Lipase (PPL)Vinyl Acetate / Tetrahydrofuran(2S)-monoacetateNot specified researchgate.net

The direct method of enantioseparation by HPLC utilizes a chiral stationary phase (CSP). These phases are designed to interact differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) tris(3,5-dimethylphenylcarbamate), are widely effective for the separation of a variety of chiral compounds, including amino alcohol derivatives. science.govkoreascience.kr The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier like 2-propanol, is crucial for achieving optimal separation. koreascience.krcsfarmacie.cz

Spectroscopic Characterization of Stereoisomers (e.g., 2D NMR, X-ray Crystallography)

While chromatography is used for separation and quantification, spectroscopic techniques are vital for the structural elucidation and absolute configuration assignment of stereoisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for characterizing the structure of this compound. While standard one-dimensional ¹H and ¹³C NMR spectra confirm the compound's basic connectivity, more advanced techniques are needed to probe its stereochemistry. rsc.orgtohoku.ac.jp For the parent compound, 2-amino-1,3-propanediol (B45262), ¹³C-NMR signals for the methine and methylene (B1212753) carbons appear at approximately 55.32 ppm and 63.94 ppm, respectively. tohoku.ac.jp

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to unambiguously assign all proton and carbon signals. For differentiating diastereomers (if formed through derivatization), differences in chemical shifts and coupling constants can be observed. Dynamic NMR (DNMR) spectroscopy has also been used to study the rotational stereochemistry in N-substituted derivatives of 2-aminopropane-1,3-diols. researchgate.net

X-ray Crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry, provided that a suitable single crystal can be obtained. acs.org This technique was used to establish the structure of a 2-oxazoline formed from (1S,2S)-2-amino-1,3-propanediol during a reaction study. researchgate.net By analyzing the diffraction pattern of X-rays passing through the crystal, a detailed map of electron density can be generated, revealing the precise spatial arrangement of each atom. This allows for the unambiguous assignment of the (R) or (S) configuration at the chiral center. The stereoselective formation of related amino-polyols has been confirmed using this method. acs.org

Table 2: Illustrative Data from X-ray Crystallographic Analysis

ParameterDescriptionExample Value
Crystal SystemThe symmetry system to which the crystal lattice belongs.Orthorhombic
Space GroupThe group describing the symmetry of the crystal structure.P2₁2₁2₁
Unit Cell DimensionsThe lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell.a = 5.8 Å, b = 9.2 Å, c = 21.5 Å, α=β=γ=90°
Flack ParameterA value used to determine the absolute configuration of the chiral molecule in the crystal. A value near zero for a known chirality indicates the correct absolute structure has been determined.0.02(5)

This table provides a conceptual example of the crystallographic data that would be obtained to confirm the absolute configuration of an enantiomer of this compound.

Future Directions and Emerging Research Areas

Development of Novel Synthetic Methodologies

The pursuit of more efficient, cost-effective, and environmentally friendly methods for synthesizing N-Cbz-2-amino-1,3-propanediol and its parent compound, serinol (2-amino-1,3-propanediol), is a key area of research. Traditional synthesis often involves protecting the amino group of serinol with a benzyloxycarbonyl (Cbz) group using benzyl (B1604629) chloroformate in the presence of a base. vulcanchem.com However, future methodologies are focused on improving upon these established routes.

Key areas of development include:

Enzymatic Synthesis: Lipase-catalyzed reactions, such as acylation, are being explored to achieve high yields and minimize byproducts, which is a common issue in conventional chemical methods. This enzymatic approach is more efficient and aligns with green chemistry principles by reducing energy consumption and waste.

Biosynthesis: Researchers have successfully established artificial biosynthetic pathways to produce 2-amino-1,3-propanediol (B45262) (2-APD) from glucose in metabolically engineered Escherichia coli. nih.gov This method avoids the use of fossil fuel-derived and potentially hazardous raw materials common in traditional chemical manufacturing. nih.gov One such engineered strain produced 14.6 g/L of 2-APD, demonstrating the potential for large-scale, environmentally friendly production. nih.gov

Catalytic Processes: New catalytic systems are being investigated to improve reaction selectivity and efficiency. For instance, a method for synthesizing 3-amino-1,2-propanediol (B146019) using a novel catalyst has been shown to achieve high purity (>99%) with short reaction times and the benefit of catalyst recovery. google.com While for a related isomer, the principles of developing efficient and recyclable catalysts are applicable to serinol synthesis.

Comparison of Synthetic Methodologies for Serinol and its Derivatives
MethodologyKey FeaturesPotential AdvantagesReferences
Conventional Chemical SynthesisProtection of serinol's amino group with benzyl chloroformate.Established and well-understood reaction. vulcanchem.com
Enzymatic SynthesisUtilizes enzymes like lipases for catalysis.Higher yields, fewer byproducts, reduced energy and waste.
BiosynthesisProduction from renewable feedstocks (e.g., glucose) using engineered microorganisms.Environmentally friendly, avoids hazardous materials. nih.gov
Novel Catalytic ProcessesEmploys new catalysts to enhance reaction parameters.Improved selectivity, faster reaction times, catalyst recyclability. google.com

Expanded Applications in Drug Discovery and Development

This compound is a crucial intermediate in the synthesis of a diverse range of pharmaceutical compounds. Its protected amino group prevents unwanted side reactions during multi-step syntheses, making it an ideal starting material for complex molecules.

Emerging applications in this field include:

Therapeutic Agent Precursors: Derivatives of the parent compound, serinol, are being actively investigated for various medicinal uses, including the development of antiviral agents, drugs for pain management, and treatments for neurodegenerative diseases. google.com

Scaffold for Biologically Active Molecules: Its structural similarity to the sphingosine (B13886) backbone makes it a valuable precursor for synthesizing sphingolipid analogues and ceramide mimics, which are classes of molecules with significant biological activity.

X-Ray Contrast Agents: Serinol is a key intermediate in the industrial production of non-ionic X-ray contrast agents like Iopamidol. chemicalbook.com These agents are essential for enhancing the visibility of internal body structures in medical imaging.

Immunomodulators: The serinol structure is a component of Fingolimod, an immunomodulating drug used for treating multiple sclerosis. google.com Research into novel synthesis processes for such compounds continues to be an active area. google.com

Applications of this compound and its Parent Compound in Pharmaceuticals
Application AreaSpecific UseSignificanceReferences
Pain ManagementPrecursor for drugs to treat various types of pain.Addresses the need for new analgesics. google.comchemicalbook.com
Medical ImagingIntermediate for non-ionic X-ray contrast agents (e.g., Iopamidol).Crucial for diagnostic procedures like angiography. chemicalbook.com
ImmunomodulationStructural component of drugs like Fingolimod for multiple sclerosis.Contributes to treatments for autoimmune diseases. google.com
Complex Molecule SynthesisPrecursor for ceramide and sphingolipid analogues.Enables research into biologically active molecules for various therapeutic targets.

Integration into Sustainable and Green Chemistry Initiatives

The principles of green chemistry are increasingly guiding chemical synthesis, and this compound and its parent compound, serinol, are central to these efforts. The focus is on developing more sustainable processes by utilizing renewable resources and minimizing environmental impact.

Key aspects of its role in green chemistry include:

Renewable Feedstocks: Serinol can be derived from glycerol, a major byproduct of the biodiesel industry. This transforms an industrial waste stream into a valuable, bio-based platform chemical. The advancement of microbial fermentation to produce the related compound 1,3-propanediol (B51772) from renewable sources also points toward a more sustainable future for serinol production. nih.govrsc.org

Greener Synthetic Routes: Research is focused on minimizing the use of hazardous solvents and reagents in reactions involving this compound. The adoption of enzymatic synthesis and the use of greener solvents are prime examples of this trend.

Atom Economy: Developing efficient synthetic strategies from readily available and inexpensive raw materials is expected to significantly reduce both production costs and the environmental footprint of manufacturing processes.

Exploration in Advanced Materials and Biomedical Engineering

The trifunctional nature of this compound makes it an exceptionally versatile building block for creating advanced materials with customized properties. Its ability to be integrated into polymers and other macromolecules is opening up new possibilities in materials science and biomedical engineering.

Promising areas of exploration are:

Functional Monomer Synthesis: The compound is a primary precursor for synthesizing functional monomers, especially cyclic carbonates. vulcanchem.com These monomers can be polymerized to create materials like poly(trimethylene carbonate) with pendant-protected amine groups, which can be further modified for specific applications. vulcanchem.com

Biodegradable Polymers: One of the most significant applications is in the synthesis of biodegradable polymers. These materials have vast potential for biomedical uses, including in drug delivery systems and as scaffolds for tissue engineering. The ability to introduce specific functionalities through the amino group allows for the creation of polymers with tailored degradation rates and biological interactions.

Complex Macromolecular Structures: Derivatives of the compound are being used to create well-defined, complex macromolecular architectures, such as miktoarm star hybrids, through controlled polymerization techniques.

Gene Delivery: The structural features of this compound allow it to be incorporated into cationic polymers, which are being investigated for use in gene delivery systems. vulcanchem.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Cbz-2-amino-1,3-propanediol, and what are their comparative advantages?

  • Methodological Answer: A common approach involves catalytic hydrogenation of intermediates under controlled conditions. For example, hydrogenation at 65°C and 250 psi using a palladium catalyst yields serinol derivatives, with GC analysis showing ~91% target product purity (after distillation to remove water and ammonia) . Alternative routes, such as carbobenzoxylation of 2-amino-1,3-propanediol, require careful pH control and purification via vacuum molecular distillation to minimize impurities like bis-adducts . Catalytic systems (e.g., Pd/C) are preferred for scalability, but optimization of reaction time and catalyst loading is critical to suppress byproduct formation.

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer: Multi-spectral characterization is essential:

  • FT-IR : Confirm the presence of Cbz-protected amine (N–H stretch at ~3300 cm⁻¹) and hydroxyl groups (broad peak ~3400 cm⁻¹) .
  • NMR : ¹H NMR should show distinct signals for the Cbz group (aromatic protons at δ 7.2–7.4 ppm) and the propanediol backbone (CH₂OH at δ 3.5–4.0 ppm). ¹³C NMR resolves carbonyl carbons (Cbz C=O at ~155 ppm) .
  • Mass Spectrometry : ESI-MS or GC-MS can confirm molecular weight (e.g., [M+H]⁺ at m/z 209.25 for C₁₁H₁₅NO₃) .

Q. What analytical techniques are recommended for purity assessment?

  • Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection at 254 nm is effective for quantifying Cbz-protected compounds. Gas chromatography (GC) with flame ionization detection (FID) is suitable for volatile byproducts, achieving <3.21% relative standard deviation in quantification . For non-volatile impurities, LC-MS/MS can identify metabolites or degradation products, as demonstrated in microbial fermentation studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress bis-adduct formation during synthesis?

  • Methodological Answer: Kinetic control via temperature modulation is critical. For instance, maintaining hydrogenation at 65°C (vs. higher temperatures) reduces bis-adduct formation from 9% to <5% . Additionally, stoichiometric excess of the amine precursor and pH stabilization (pH 8–9) during carbobenzoxylation minimizes cross-reactivity. Catalyst screening (e.g., Pd/C vs. Raney Ni) and post-reaction purification via vacuum molecular distillation further improve selectivity .

Q. What strategies resolve contradictions in spectral data for N-Cbz-protected derivatives?

  • Methodological Answer: Discrepancies in NMR/IR data often arise from solvent effects or tautomerism. For example, hydroxyl proton shifts vary significantly in D₂O vs. DMSO-d₆. Use deuterated solvents consistently and compare with reference spectra from authoritative databases (e.g., NIST Chemistry WebBook ). For ambiguous peaks, 2D NMR (COSY, HSQC) can resolve overlapping signals, while computational modeling (DFT) predicts vibrational frequencies for IR validation .

Q. How do microbial systems metabolize this compound, and what are the implications for biodegradation studies?

  • Methodological Answer: LC-MS/MS analysis of fermentation supernatants reveals reductive pathways, such as conversion to 1-p-nitrophenyl-2-amino-1,3-propanediol via COCHCl₂ reduction . To study this, incubate the compound with Citrobacter freundii or Hafnia alvei under anaerobic conditions and monitor metabolites at intervals (e.g., days 0, 7, 13). Use isotopically labeled substrates (e.g., ¹³C-propanediol) to trace metabolic flux .

Q. What are the challenges in scaling up catalytic synthesis while maintaining enantiomeric purity?

  • Methodological Answer: Heterogeneous catalysis often leads to racemization. To mitigate this, use chiral ligands (e.g., BINAP) with Ru or Pd catalysts to enforce stereochemical control. Monitor enantiomeric excess (ee) via chiral HPLC with a cellulose-based column. For industrial-scale processes, continuous-flow reactors with immobilized catalysts improve reproducibility and reduce metal leaching .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.